Methylidenepropanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidenepropanedial, also known as 2-methyl-1,3-propanedial, is an organic compound with the molecular formula C4H6O2. It is a clear, colorless liquid with a low odor and is primarily used in various chemical reactions and industrial applications. This compound is a member of the aldehyde family and is known for its reactivity due to the presence of two aldehyde groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylidenepropanedial can be synthesized through several methods, including:
Oxidative Cleavage of Alkenes: This method involves the ozonolysis of alkenes, where the double bond is cleaved to form aldehydes.
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as chromium (VI) oxidants, Swern oxidation, or Dess-Martin periodinane.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes, where primary alcohols or alkenes are subjected to controlled oxidation conditions to yield the desired aldehyde.
Chemical Reactions Analysis
Types of Reactions: Methylidenepropanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it to primary alcohols.
Nucleophilic Addition: Due to the presence of aldehyde groups, it readily participates in nucleophilic addition reactions, forming products such as alcohols and hemiacetals.
Common Reagents and Conditions:
Oxidizing Agents: Chromium (VI) oxidants, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Nucleophilic Addition: Alcohols, hemiacetals.
Scientific Research Applications
Methylidenepropanedial has a wide range of applications in
Properties
CAS No. |
81711-27-5 |
---|---|
Molecular Formula |
C4H4O2 |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
2-methylidenepropanedial |
InChI |
InChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2 |
InChI Key |
IWHVMOHFIZRNDA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.